molecular formula C11H17ClN2O B1500586 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride CAS No. 1185308-63-7

5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Cat. No. B1500586
CAS RN: 1185308-63-7
M. Wt: 228.72 g/mol
InChI Key: JZKGXNTYKVKBCV-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, commonly known as 5MPOP, is a heterocyclic compound derived from the pyridine family. It is an important organic building block used in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. It has been studied for its potential use in a wide range of scientific applications, such as drug design and development, as well as in biochemistry and physiology research.

Scientific Research Applications

Corrosion Inhibition in Iron

Research on piperidine derivatives, including similar compounds like those studied by Kaya et al. (2016), indicates their potential in corrosion inhibition properties for iron. These derivatives have been analyzed for their adsorption and inhibition effectiveness using quantum chemical calculations and molecular dynamics simulations. They exhibit significant reactivity parameters and binding energies on metal surfaces (Kaya et al., 2016).

Insecticidal Activities

Bakhite et al. (2014) explored the synthesis and toxicity of certain pyridine derivatives against cowpea aphids. Their study reveals that these derivatives, related to the structure of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, demonstrate moderate to strong insecticidal activities (Bakhite et al., 2014).

Synthetic Bacteriochlorins

Reddy et al. (2013) discussed the synthesis of bacteriochlorins integrated with spiro-piperidine units. These synthetic bacteriochlorins can be tailored for various applications, including tuning spectral properties, which is crucial in fields like photodynamic therapy (Reddy et al., 2013).

Synthesis of Diamines

Smaliy et al. (2011) developed a method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine that holds significant importance in medicinal chemistry. This synthesis method might be relevant for compounds structurally similar to 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (Smaliy et al., 2011).

Antitumor Activity

Andreani et al. (2008) synthesized compounds with indole systems, including some linked with piperidine. These compounds were evaluated for their antitumor activity, indicating the potential of piperidine-based compounds in cancer research (Andreani et al., 2008).

Anti-microbial and Anti-fungal Properties

Masila et al. (2020) synthesized and evaluated the anti-microbial and anti-fungal properties of pyrrolidine derivatives. Given the structural similarity, this could be relevant for studying 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in similar contexts (Masila et al., 2020).

Synthesis of Pyrrol-2-one Derivatives

Fan et al. (2007) described a method for synthesizing 5-hydroxy-2H-pyrrol-2-one derivatives using piperidine as a catalyst. This research highlights the utility of piperidine in facilitating chemical syntheses (Fan et al., 2007).

properties

IUPAC Name

5-methyl-2-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10;/h4-5,7,10,12H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKGXNTYKVKBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671492
Record name 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

CAS RN

1185308-63-7
Record name 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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